molecular formula C13H14FN3O2 B12269938 N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine

Cat. No.: B12269938
M. Wt: 263.27 g/mol
InChI Key: AGDKLNNXGJZSLF-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine typically involves the reaction of 2-fluoroaniline with 4,6-dimethoxypyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl (OH), amino (NH2), or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is thought to inhibit certain enzymes or pathways involved in cell growth and proliferation. For example, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins or signaling pathways that regulate cell survival and division.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-[(4-Fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine
  • N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide

Uniqueness

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenyl and 4,6-dimethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine

InChI

InChI=1S/C13H14FN3O2/c1-18-11-7-12(19-2)17-13(16-11)15-8-9-5-3-4-6-10(9)14/h3-7H,8H2,1-2H3,(H,15,16,17)

InChI Key

AGDKLNNXGJZSLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NCC2=CC=CC=C2F)OC

Origin of Product

United States

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